molecular formula C11H20O B14624654 3-Methyl-2-(prop-2-EN-1-YL)heptanal CAS No. 58105-41-2

3-Methyl-2-(prop-2-EN-1-YL)heptanal

Katalognummer: B14624654
CAS-Nummer: 58105-41-2
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: XMRDXLJWGHLFCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-(prop-2-EN-1-YL)heptanal is an organic compound with a unique structure that includes a heptanal backbone substituted with a methyl group and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-EN-1-YL)heptanal typically involves the use of aliphatic aldehydes and alkenes. One common method is the aldol condensation reaction, where an aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The process may also involve purification steps such as distillation or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(prop-2-EN-1-YL)heptanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(prop-2-EN-1-YL)heptanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(prop-2-EN-1-YL)heptanal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-(prop-2-EN-1-YL)heptanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired .

Eigenschaften

CAS-Nummer

58105-41-2

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

3-methyl-2-prop-2-enylheptanal

InChI

InChI=1S/C11H20O/c1-4-6-8-10(3)11(9-12)7-5-2/h5,9-11H,2,4,6-8H2,1,3H3

InChI-Schlüssel

XMRDXLJWGHLFCB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)C(CC=C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.